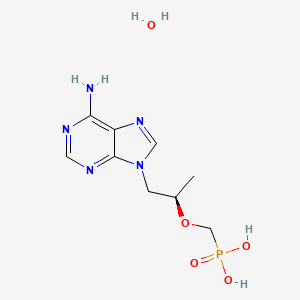

Hidrato de tenofovir

Descripción general

Descripción

Tenofovir hidrato es un análogo de diester nucleotídico acíclico de la adenosina monofosfato. Se utiliza principalmente como un agente antiviral, particularmente en el tratamiento del VIH y la hepatitis B crónica. El tenofovir hidrato es conocido por su alta eficacia y su baja toxicidad en comparación con otros agentes antivirales .

Aplicaciones Científicas De Investigación

El tenofovir hidrato tiene una amplia gama de aplicaciones en la investigación científica:

Medicina: Ampliamente utilizado en el tratamiento del VIH y la hepatitis B crónica.

Industria: Empleado en el desarrollo de formulaciones antivirales y como estándar en los procesos de control de calidad.

Mecanismo De Acción

El tenofovir hidrato ejerce sus efectos antivirales inhibiendo la actividad de la transcriptasa inversa viral. Una vez activado por bifosforilación, compite con el sustrato natural, la desoxiadenosina 5'-trifosfato, y provoca la terminación de la cadena de ADN. Esto impide la replicación del ADN viral, inhibiendo así la proliferación del virus .

Compuestos Similares:

Tenofovir disoproxilo fumarato: Un profármaco del tenofovir que se utiliza ampliamente en terapias combinadas para el VIH y la hepatitis B.

Tenofovir alafenamida: Otro profármaco del tenofovir con perfiles de seguridad renal y ósea mejorados en comparación con el tenofovir disoproxilo fumarato.

Singularidad: El tenofovir hidrato es único por su alta eficacia y su toxicidad relativamente baja. En comparación con el tenofovir disoproxilo fumarato y el tenofovir alafenamida, el tenofovir hidrato tiene una vía de activación más sencilla y es menos propenso a causar efectos adversos relacionados con la salud renal y ósea .

Análisis Bioquímico

Biochemical Properties

Tenofovir hydrate is an acyclic nucleotide diester analog of adenosine monophosphate . It presents a phosphate group bound to the nitrogenous base, making it an actual nucleotide analog . The activation of tenofovir is performed by a bi-phosphorylation which forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .

Cellular Effects

Tenofovir hydrate has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus . It is highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .

Molecular Mechanism

Once activated, tenofovir hydrate acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis . All these activities are attained by its competition with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .

Temporal Effects in Laboratory Settings

Chronic administration of tenofovir hydrate to adult Wistar rats resulted in proximal tubular damage, proximal tubular dysfunction, and extensive proximal tubular mitochondrial injury . A 50% increase in protein carbonyl content was observed in the kidneys of TDF treated rats as compared with the control .

Dosage Effects in Animal Models

Administration of high doses of tenofovir hydrate has been reported to produce bone toxicity reported as osteomalacia and reduced bone mineral density and to produce some degree of renal toxicity .

Metabolic Pathways

Tenofovir hydrate activation is performed by a bi-phosphorylation which in order forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .

Transport and Distribution

Tenofovir hydrate, as the active moiety, presents a very low bioavailability when orally administered . Hence, the administration of this active agent is required to be under its two prodrug forms, tenofovir disoproxil and tenofovir alafenamide . This reduced absorption is suggested to be related to the presence of two negative charges among its structure .

Subcellular Localization

The isoform AK2 is known to be localized in the mitochondrial intermembrane space and to catalyze tenofovir hydrate phosphorylation in a more efficient manner than its cytoplasmic counterpart AK1 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del tenofovir hidrato implica varios pasos, comenzando con precursores acíclicos. Un método eficiente incluye el uso de diaminomalononitrilo como material de partida, seguido de un protocolo de cuatro pasos para producir tenofovir. Este método permite la integración vertical y un rendimiento mejorado en comparación con los métodos tradicionales .

Métodos de Producción Industrial: La producción industrial del tenofovir hidrato a menudo implica el uso de cromatografía líquida de alto rendimiento (HPLC) y otras técnicas avanzadas para garantizar la pureza y la eficacia. El proceso normalmente incluye la preparación de intermediarios, como el tenofovir disoproxilo fumarato, que luego se convierte en tenofovir hidrato .

Análisis De Reacciones Químicas

Tipos de Reacciones: El tenofovir hidrato se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su activación y eficacia como agente antiviral.

Reactivos y Condiciones Comunes:

Oxidación: A menudo implica el uso de agentes oxidantes como el peróxido de hidrógeno.

Reducción: Normalmente emplea agentes reductores como el borohidruro de sodio.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen el tenofovir difosfato, que es la forma activa del fármaco que inhibe la replicación viral .

Comparación Con Compuestos Similares

Tenofovir disoproxil fumarate: A prodrug of tenofovir that is widely used in combination therapies for HIV and hepatitis B.

Tenofovir alafenamide: Another prodrug of tenofovir with improved renal and bone safety profiles compared to tenofovir disoproxil fumarate.

Uniqueness: Tenofovir hydrate is unique in its high efficacy and relatively low toxicity. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, tenofovir hydrate has a more straightforward activation pathway and is less likely to cause adverse effects related to renal and bone health .

Propiedades

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINIEAOMWQJGBW-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206184-49-8 | |

| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 206184-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

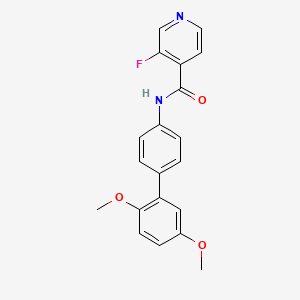

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

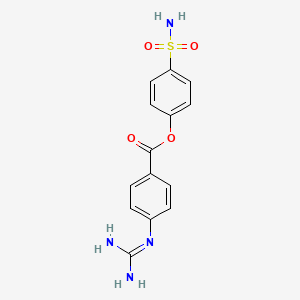

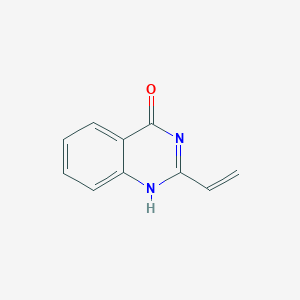

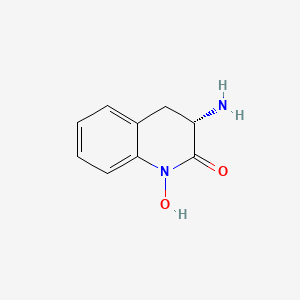

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)